![molecular formula C13H19NO2 B1489397 1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine CAS No. 2090315-06-1](/img/structure/B1489397.png)
1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine
概要
説明
1-(3,3-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine, also known as DMBDMA, is a chemical compound that has been studied for its potential applications in the fields of medicine and research. DMBDMA is a member of the benzodiazepine family and is structurally related to diazepam, a commonly used drug for anxiety and other psychiatric disorders. It has also been studied for its potential use in the treatment of epilepsy, depression, and other neurological disorders.
作用機序
The exact mechanism of action of 1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine is not yet fully understood. However, it is known to interact with a variety of neurotransmitter systems, including the GABAergic, serotonergic, and dopaminergic systems. It is thought to act as an agonist at GABA receptors, which leads to an increase in the inhibitory neurotransmitter GABA. This can lead to a reduction in anxiety and other psychiatric symptoms. Additionally, it is thought to act as an antagonist at serotonin and dopamine receptors, which can lead to an increase in the levels of these neurotransmitters.
生化学的および生理学的効果
1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine has been found to have a variety of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which can lead to a reduction in anxiety and other psychiatric symptoms. Additionally, it has been found to increase the levels of serotonin and dopamine in the brain, which can lead to an increase in mood and cognitive performance. Additionally, it has been found to increase the levels of the neurotransmitter glutamate, which can lead to an increase in neuronal excitability.
実験室実験の利点と制限
One of the major advantages of using 1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine in laboratory experiments is its low toxicity, which makes it safe for use in research. Additionally, 1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine has a relatively short half-life, which makes it ideal for use in experiments that require rapid onset and short duration of action. However, one of the major limitations of using 1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine in laboratory experiments is its low solubility in water, which can make it difficult to use in experiments that require aqueous solutions. Additionally, 1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine is not approved for human use, so experiments involving human subjects must be conducted with caution.
将来の方向性
The potential applications of 1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine are vast, and there are many future directions that could be explored. One potential direction is further research into the mechanism of action of 1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine and its potential use in the treatment of neurological and psychiatric disorders. Additionally, further research into the biochemical and physiological effects of 1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine could be conducted in order to better understand its potential therapeutic applications. Additionally, further research into the solubility of 1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine in aqueous solutions could be conducted in order to make it easier to use in laboratory experiments. Finally, further research into the safety and efficacy of 1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine in humans could be conducted in order to determine its potential use as a therapeutic agent.
科学的研究の応用
1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine has been studied for its potential use in scientific research. It has been found to have anxiolytic, anticonvulsant, and antidepressant properties, making it a potential therapeutic agent for a variety of neurological disorders. It has also been studied for its potential use in the treatment of epilepsy, depression, and other neurological disorders. In addition, 1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine has been studied for its potential use in the treatment of anxiety, addiction, and other psychiatric disorders.
特性
IUPAC Name |
1-(3,3-dimethyl-2,4-dihydro-1,5-benzodioxepin-7-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-13(2)8-15-11-5-4-10(7-14-3)6-12(11)16-9-13/h4-6,14H,7-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQBYPDYXLOOOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)CNC)OC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




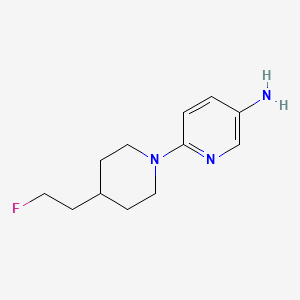
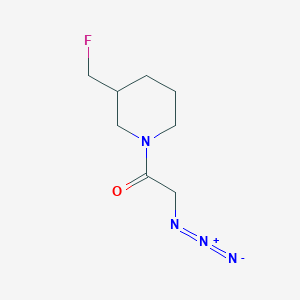
![4,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1489321.png)
![5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1489322.png)

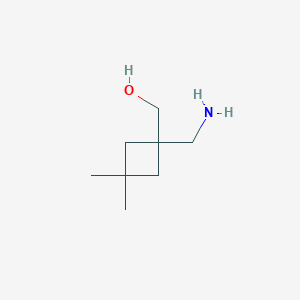
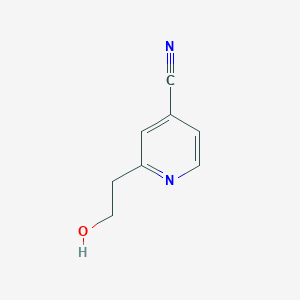
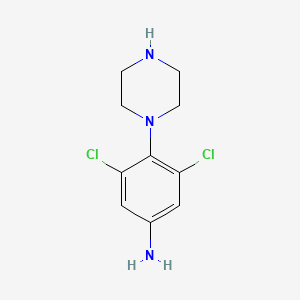
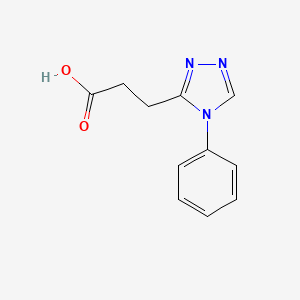
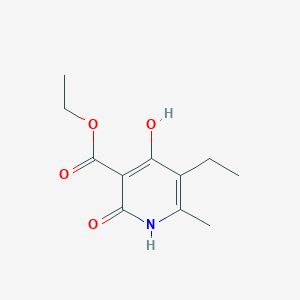
![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B1489333.png)
![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B1489334.png)
![1-[4-(Hydroxymethyl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one](/img/structure/B1489335.png)